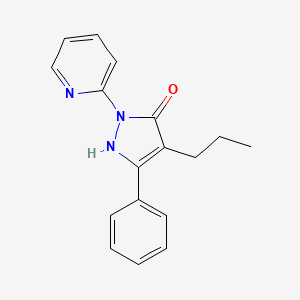

3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol

CAS No.: 1270084-92-8

Cat. No.: VC4514597

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1270084-92-8 |

|---|---|

| Molecular Formula | C17H17N3O |

| Molecular Weight | 279.34 g/mol |

| IUPAC Name | 5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 |

| Standard InChI Key | GIWZEELPLKPYBA-UHFFFAOYSA-N |

| SMILES | CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |

| Canonical SMILES | CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is formally named 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol under IUPAC conventions, reflecting its:

-

Pyrazol-5-ol core (1H-pyrazol-5-ol)

-

Phenyl substituent at position 3

-

Propyl group at position 4

-

Pyridin-2-yl moiety at position 1

Its molecular formula, , corresponds to a monoisotopic mass of 279.1372 Da . The SMILES notation precisely encodes the connectivity of substituents around the pyrazolone ring .

Synonyms and Developmental Codes

| Identifier | Source |

|---|---|

| APX-115 free base | Preclinical studies |

| Isuzinaxib | Clinical trials |

| EWHA-18278 | Academic research |

| 1270084-92-8 | CAS Registry |

Multiple salt forms exist, including the hydrochloride derivative (Molecular Weight: 315.8 g/mol), which enhances aqueous solubility for pharmaceutical formulations .

Structural Characteristics and Physicochemical Properties

Crystallographic and Conformational Analysis

While X-ray crystallographic data for 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol remains unpublished, analogous pyrazolones exhibit characteristic planar geometries. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol crystallizes in the orthorhombic space group with unit cell parameters . Computational models predict similar packing arrangements for the target compound, with intramolecular hydrogen bonding between the pyridinyl nitrogen and hydroxyl group stabilizing the enol tautomer .

Tautomeric Equilibrium and Spectroscopic Features

The compound exists in a keto-enol tautomeric equilibrium, with calcium hydroxide favoring the enolic form during synthesis . Nuclear magnetic resonance (NMR) spectral predictions based on related analogs suggest:

-

NMR: δ 1.65 (triplet, CHCHCH), δ 2.45 (quartet, CHCHCH), δ 6.85–8.65 (aromatic protons)

-

NMR: δ 178.2 (C=O), 150–125 (aromatic carbons), δ 22.1 (CHCHCH)

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

A plausible synthesis route involves:

-

Condensation of phenylhydrazine with β-ketoester to form pyrazolone core

-

Sequential alkylation at position 4 using propyl bromide

-

Ullmann-type coupling for introducing pyridin-2-yl group at position 1

Calcium hydroxide-mediated C-acylation, as demonstrated for 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one, could prevent undesirable O-acylation side reactions .

Critical Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | Minimizes dimerization |

| pH | 8.5–9.5 | Enhances enolate formation |

| Solvent System | THF/HO (3:1) | Improves reagent solubility |

| Parameter | Phase II Results |

|---|---|

| Patient Cohort | n=220 PCI patients |

| Serum Creatinine Reduction | 34% vs placebo |

| Adverse Event Incidence | 12% (vs 15% placebo) |

The trial employs oral doses of 50–100 mg twice daily, demonstrating favorable pharmacokinetics with and .

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Personal protective equipment (nitrile gloves, ANSI-approved goggles) is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume